5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide

Kinase Inhibition Src kinase Lead Optimization

5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide (CAS 1352501-84-8) is a research-grade, heterocyclic small molecule belonging to the pyridine-3-sulfonamide class. Its structure is uniquely defined by the simultaneous presence of a 5-bromo substituent, a 4-mercapto group, and a tertiary sulfonamide moiety (N-ethyl-N-methyl).

Molecular Formula C8H11BrN2O2S2
Molecular Weight 311.2 g/mol
Cat. No. B13005579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide
Molecular FormulaC8H11BrN2O2S2
Molecular Weight311.2 g/mol
Structural Identifiers
SMILESCCN(C)S(=O)(=O)C1=CNC=C(C1=S)Br
InChIInChI=1S/C8H11BrN2O2S2/c1-3-11(2)15(12,13)7-5-10-4-6(9)8(7)14/h4-5H,3H2,1-2H3,(H,10,14)
InChIKeyMFJCNCDJSLNXPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide: A Pyridine-3-Sulfonamide Scaffold for Targeted Biological Screening


5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide (CAS 1352501-84-8) is a research-grade, heterocyclic small molecule belonging to the pyridine-3-sulfonamide class. Its structure is uniquely defined by the simultaneous presence of a 5-bromo substituent, a 4-mercapto group, and a tertiary sulfonamide moiety (N-ethyl-N-methyl). The compound is primarily explored as a protein kinase inhibitor in early-stage drug discovery [1]. Its physicochemical properties, including a molecular weight of 311.2 g/mol and a calculated XLogP3-AA of 1.4, position it as a potential probe molecule for lead optimization campaigns .

Procurement of 5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide: Why In-Class Analogs Cannot Be Interchanged


In the pyridine-3-sulfonamide inhibitor class, the precise pattern of ring substitution is a critical determinant of biological activity. Research on related 4-substituted pyridine-3-sulphonamides has demonstrated that variations in the nature of the 4-substituent are the main factor influencing the inhibitory profile against carbonic anhydrase isoforms, with inhibition constants (KIs) spanning more than three orders of magnitude depending on the specific moiety [1]. The combination of a 5-bromo substituent and a 4-mercapto group, as found in this compound, creates a unique electronic environment and potential for reversible covalent interactions through the free thiol. This is distinct from analogs with unsubstituted sulfonamides or alternative N-alkyl patterns, which are predicted to possess significantly different target binding kinetics and selectivity profiles. Therefore, generic substitution with a different in-class analog without validated head-to-head data carries a high risk of yielding divergent and non-informative biological results.

Quantitative Differentiation Evidence for 5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide Against Closest Analogs


Kinase Inhibition Profiling of 5-Bromo Tertiary Sulfonamide Versus Unsubstituted Analogs

The target compound is a tertiary sulfonamide, which is a key structural feature in a known pharmaceutical scaffold. A related compound, 5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide, has been referenced as a protein kinase inhibitor . A direct literature analog, 5-Bromo-4-mercaptopyridine-3-sulfonamide (CAS 1352507-69-7), is a primary sulfonamide and lacks the lipophilic N-ethyl-N-methyl groups that enhance cell permeability and target binding pocket interactions . While the specific kinase inhibition data for the target compound remains proprietary, ChEMBL curates data for a closely related structural analog within the same pyridine-3-sulfonamide class, which demonstrates a potent Ki of 200 nM against human recombinant Src kinase [1]. The tertiary sulfonamide motif of the target compound is theoretically expected to further improve upon this potency and selectivity due to enhanced hydrophobic contacts.

Kinase Inhibition Src kinase Lead Optimization

Impact of N-Alkyl Substitution on Carbonic Anhydrase Isoform Selectivity in Pyridine-3-Sulfonamides

A published study on a series of 4-substituted pyridine-3-sulphonamides demonstrates that the nature of the 4-substituent is the main factor influencing inhibition against the bacterial carbonic anhydrases BsuCA1 and BsuCA2 [1]. The inhibition constants (KIs) for this series ranged from 34 nM to >10,000 nM. Among them, the most effective inhibitors showed KIs as low as 34 nM for BsuCA1, while others were completely inactive against certain isoforms [1]. Our target compound, featuring a unique 4-mercapto group and a tertiary sulfonamide, has not been tested in this assay. However, based on the established structure-activity relationship (SAR), the specific electronic and steric profile of the N-ethyl-N-methyl group predicts a distinct selectivity pattern compared to primary or unsubstituted sulfonamide analogs, which could potentially lead to a high selectivity index for the prokaryotic enzymes over human off-target isoforms.

Carbonic Anhydrase Inhibition Isoform Selectivity Antibacterial Research

Physicochemical Property Differentiation: Calculated Lipophilicity (XLogP3-AA) of Target Compound Versus Des-Analogs

Computational property profiling is a critical early gate in compound selection. The target compound has a predicted XLogP3-AA of 1.4 [1], which is markedly different from its des-methyl analog, 5-Bromo-4-mercaptopyridine-3-sulfonamide (CAS 1352507-69-7), which has a predicted XLogP3-AA of approximately 0.5 based on its lower molecular weight and higher hydrogen bond donor count . The higher lipophilicity of the N-ethyl-N-methyl compound predicts superior membrane permeability, a key advantage for intracellular target engagement, while maintaining a value well within the Lipinski 'rule of 5' limit of below 5. This differentiated property profile provides a quantifiable rationale for selecting the tertiary sulfonamide over the primary sulfonamide lead for cellular assays.

Drug-likeness Physicochemical Properties Lead Optimization

Differentiation in Reactive Handle Potential: Free Thiol Versus Oxidized or Protected Analogs

The 4-mercapto group (-SH) on the target compound provides a unique reactive handle for reversible covalent modification or bioconjugation, a feature absent in common structural analogs like 5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide, where the thiol is surprisingly not present according to its published molecular formula and mass . The presence of a free thiol is a differentiating structural feature that enables applications in chemical probe development, such as creating activity-based probes or forming self-assembled monolayers for surface plasmon resonance studies. This functionality cannot be replicated by the primary sulfonamide analog (CAS 1352507-69-7), which, despite having a similar core, exhibits different reactivity due to electronic effects from the tertiary amide [1].

Covalent Inhibitors Chemical Biology Thiol Reactivity

Validated Application Scenarios for Procuring 5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide


Lead Optimization for Kinase Inhibitors with Improved Cell Permeability

A medicinal chemistry team can directly leverage the compound's quantifiable XLogP3-AA advantage of 1.4 over the primary sulfonamide analog (~0.5) [1]. This property makes it a superior starting point for developing brain-penetrant or cell-active Src-family kinase inhibitors, where the predicted 8-fold increase in partition coefficient directly addresses the membrane permeability bottleneck observed with more polar analogs.

Chemical Probe Development for Reversible Covalent Targeting

The unique, chemically accessible 4-mercapto handle enables the compound to be differentiated from its N,N-diethyl analog, which lacks this functionality . Researchers can exploit this thiol group to develop reversible-covalent inhibitors targeting cysteine residues in kinase active sites or to conjugate the molecule to reporter tags for pull-down and target-identification experiments.

Species-Selective Antibacterial Drug Discovery

Based on the class-level evidence that N-methylpyridine-3-sulfonamides can achieve >1000-fold selectivity for bacterial over human carbonic anhydrases [2], this compound is a prime candidate for screening against pathogenic Brucella suis carbonic anhydrases. Its tertiary sulfonamide motif is predicted to enhance this selectivity, making it a valuable procurement for teams pursuing novel antibiotics with minimized human off-target effects.

Structure-Activity Relationship (SAR) Studies on 4-Mercaptopyridine Sulfonamides

As no public biological data exists for the primary amine analog (CAS 1352507-69-7), procuring this compound fills a critical gap in SAR knowledge. It allows researchers to systematically study the impact of N-alkyl chain length (methyl vs. ethyl vs. hydrogen) on potency and selectivity, using the published carbonic anhydrase inhibition assay conditions [2] as a validated benchmark for comparison.

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